XIAP BIR2/BIR2-3 inhibitor-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

XIAP BIR2/BIR2-3 inhibitor-2 is a dual inhibitor targeting the BIR2 and BIR2-3 domains of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on caspase activity, which plays a crucial role in the regulation of apoptosis. This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells by inhibiting XIAP’s anti-apoptotic functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XIAP BIR2/BIR2-3 inhibitor-2 involves the preparation of peptides and small-molecule inhibitors. Peptides are typically dissolved in dimethyl sulfoxide (DMSO) to concentrations of 20–50 millimolar and then diluted to 2 millimolar in 1.8 molar ammonium sulfate, 0.125 molar bis-tris propane at pH 7.0 . The preparation of small-molecule inhibitors involves the identification of transient binding pockets on XIAP-BIR2 through molecular dynamics simulations and docking known inhibitors into these pockets .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: XIAP BIR2/BIR2-3 inhibitor-2 primarily undergoes binding interactions with the BIR2 and BIR2-3 domains of XIAP. These interactions inhibit the anti-apoptotic functions of XIAP by preventing its binding to caspases .

Common Reagents and Conditions: Common reagents used in the synthesis and study of this compound include DMSO, ammonium sulfate, bis-tris propane, and various peptides and small-molecule inhibitors .

Major Products Formed: The major products formed from the reactions involving this compound are the inhibited XIAP-caspase complexes, which lead to the induction of apoptosis in cancer cells .

Scientific Research Applications

XIAP BIR2/BIR2-3 inhibitor-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the mechanisms of apoptosis and to develop potential therapeutic agents for cancer treatment . It is also used in the study of inflammatory signaling, mitogenic kinase signaling, cell proliferation, and cell invasion and metastasis .

Mechanism of Action

The mechanism of action of XIAP BIR2/BIR2-3 inhibitor-2 involves its binding to the BIR2 and BIR2-3 domains of XIAP, preventing XIAP from inhibiting caspases. This inhibition leads to the activation of caspases, which are essential for the execution of apoptosis . The molecular targets of this compound include caspase-3, caspase-7, and caspase-9 .

Comparison with Similar Compounds

- XIAP BIR2/BIR2-3 inhibitor-1

- Small-molecule XIAP inhibitors

- Smac mimetics

Comparison: XIAP BIR2/BIR2-3 inhibitor-2 is unique in its dual inhibition of both the BIR2 and BIR2-3 domains of XIAP, whereas other inhibitors may target only one domain or have different binding affinities . This dual inhibition makes this compound particularly effective in inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the caspase-inhibitory mechanisms of XIAP BIR2?

- Methodological Answer : The caspase-inhibitory function of XIAP BIR2 is typically investigated using:

- Structural Analysis : X-ray crystallography (e.g., PDB IDs 4J45-4J48) and NMR to resolve BIR2-caspase interactions .

- Caspase Activity Assays : In vitro reconstitution assays measuring caspase-3/-7 activity in the presence of BIR2 constructs or inhibitors. For example, the linker-BIR2 fragment of XIAP directly binds caspase-3 via a "hook-line-sinker" mechanism .

- Site-Directed Mutagenesis : Mutating residues like N209, E211, or D214 in BIR2's IBM groove disrupts interactions with RIP2K and caspases .

Q. How do researchers assess the binding specificity of BIR2-selective inhibitors?

- Methodological Answer : Binding specificity is evaluated through:

- Surface Plasmon Resonance (SPR) : Measures dissociation constants (e.g., monovalent Smac mimetics show submicromolar Kd for BIR2) .

- Competitive Peptide Displacement : Caspase-3/-7 or synthetic peptides (e.g., CEFESC) compete with inhibitors for BIR2 binding .

- Selectivity Profiling : Comparing inhibitor affinities for BIR2 vs. BIR3 using isothermal titration calorimetry (ITC) or fluorescence polarization .

Advanced Research Questions

Q. What structural features differentiate BIR2 and BIR3 domains, and how can they be exploited in inhibitor design?

- Methodological Answer : Key structural distinctions include:

- Residue Differences : BIR2 contains His223, Phe224, and Lys206/208, while BIR3 has Trp323, Tyr324, and Gly306/Thr307. These residues influence peptide-binding groove specificity .

- Rational Design : Using crystal structures (e.g., BIR2-ATAA complex) to optimize Smac mimetics. For example, replacing C-terminal substituents (e.g., 1-naphthyl) enhances BIR2 selectivity over BIR3 by >22-fold .

- Molecular Dynamics (MD) Simulations : Predict thermodynamic impacts of mutations (e.g., K209R in RIP2K) on BIR2 interactions .

Q. How do XIAP BIR2 mutations affect NOD2/RIP2K signaling in inflammatory diseases?

- Methodological Answer : Pathogenic BIR2 mutations (e.g., E219R) disrupt NOD2 signaling via:

- Co-Immunoprecipitation (Co-IP) : Validating loss of RIP2K-BIR2 interaction in XIAP-deficient cells .

- Ubiquitination Assays : Mutant BIR2 fails to ubiquitinate RIP2K due to impaired E3 ligase activity .

- Fluorescence Cross-Correlation Spectroscopy (FCCS) : Quantifying destabilization of RIP2K-BIR2 complexes caused by hydrophobic core collapse or Zn-finger loss .

Q. What are the challenges in developing dimeric inhibitors targeting both BIR2 and BIR3 domains?

- Methodological Answer : Challenges include:

- Cooperative Binding : BIR2-BIR3 dimeric inhibitors (e.g., compound 3) require simultaneous engagement of both domains. Gel filtration assays show compound 3 induces XIAP dimerization only when BIR3 is present .

- Linker Optimization : Varying linker length between BIR2/BIR3-binding moieties does not linearly correlate with affinity, suggesting hydrophobic surface augmentation near BIR3 enhances binding .

- Mutagenesis Validation : E219R mutation in BIR2 confirms direct involvement in compound 3 binding, as dimerization is restored in mutated XIAP .

Q. Data Contradictions and Resolutions

- Role of BIR2 Linker in Caspase Inhibition : suggests Smac mimetics targeting BIR2 alone can restore caspase activity without linker interaction, whereas earlier studies emphasize the linker-BIR2 cooperativity . Resolution requires comparative assays using linker-deleted vs. full-length BIR2 constructs.

- BIR2-BIR3 Cooperativity : Dimeric Smac mimetics show enhanced affinity when both domains are present, yet FRET measurements indicate BIR2 and BIR3 binding pockets are >45 Å apart, ruling out simultaneous binding . This paradox highlights the role of hydrophobic surface augmentation near BIR3.

Properties

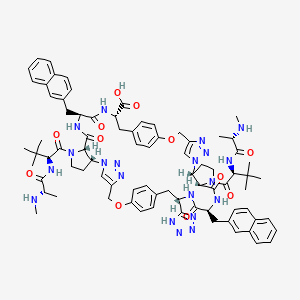

Molecular Formula |

C80H96N20O12 |

|---|---|

Molecular Weight |

1529.7 g/mol |

IUPAC Name |

(8R,12S,15S,18S,30R,34S,37S,40S)-11,33-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-15,37-bis(naphthalen-2-ylmethyl)-13,16,35,38-tetraoxo-40-(1H-tetrazol-5-yl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,20,22,26(47),27,42(46),43,48-decaene-18-carboxylic acid |

InChI |

InChI=1S/C80H96N20O12/c1-45(81-9)70(101)87-67(79(3,4)5)76(107)97-33-31-63-65(97)74(105)84-60(39-49-19-25-51-15-11-13-17-53(51)35-49)72(103)83-59(69-91-93-94-92-69)37-47-21-27-57(28-22-47)111-43-55-41-100(96-89-55)64-32-34-98(77(108)68(80(6,7)8)88-71(102)46(2)82-10)66(64)75(106)85-61(40-50-20-26-52-16-12-14-18-54(52)36-50)73(104)86-62(78(109)110)38-48-23-29-58(30-24-48)112-44-56-42-99(63)95-90-56/h11-30,35-36,41-42,45-46,59-68,81-82H,31-34,37-40,43-44H2,1-10H3,(H,83,103)(H,84,105)(H,85,106)(H,86,104)(H,87,101)(H,88,102)(H,109,110)(H,91,92,93,94)/t45-,46-,59-,60-,61-,62-,63+,64+,65-,66-,67+,68+/m0/s1 |

InChI Key |

CNGSREOQTGGBIC-YZMHPAFASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=CN([C@@H]5CCN([C@@H]5C(=O)N[C@H](C(=O)N[C@@H](CC6=CC=C(C=C6)OCC7=CN2N=N7)C8=NN=NN8)CC9=CC1=CC=CC=C1C=C9)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N4)C(=O)O)CC1=CC2=CC=CC=C2C=C1)C(C)(C)C)NC |

Canonical SMILES |

CC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CC3=CC=C(C=C3)OCC4=CN(C5CCN(C5C(=O)NC(C(=O)NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C8=NN=NN8)CC9=CC1=CC=CC=C1C=C9)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N4)C(=O)O)CC1=CC2=CC=CC=C2C=C1)C(C)(C)C)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.